molecular formula C22H28N4O2S B2857039 N-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476452-46-7

N-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No. B2857039
CAS RN: 476452-46-7
M. Wt: 412.55
InChI Key: UMFJWYVOYBSZAP-UHFFFAOYSA-N
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Description

N-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a useful research compound. Its molecular formula is C22H28N4O2S and its molecular weight is 412.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research into the synthesis and characterization of adamantane derivatives, including those similar to the specified compound, reveals diverse methodologies and applications. For instance, the synthesis of novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols has been documented, showcasing their potent antibacterial activity and good dose-dependent anti-inflammatory activity against carrageenan-induced paw edema in rats (E. S. Al-Abdullah et al., 2014). Similarly, the creation of new polyamides containing adamantyl and diamantyl moieties demonstrates advancements in material science, indicating their medium inherent viscosities and high glass transition temperatures (Y. Chern et al., 1998).

Antimicrobial Activity

Adamantane derivatives have been investigated for their antimicrobial properties. N′-Heteroarylidene-1-adamantylcarbohydrazides and related compounds show potent broad-spectrum antimicrobial activity, highlighting the therapeutic potential of adamantane-based molecules (A. El-Emam et al., 2012).

Material Science Applications

Adamantane and its derivatives have been utilized in the synthesis of polymers and materials with unique properties. For example, adamantane-type cardo polyamides exhibit remarkable solubility in polar solvents and possess high tensile strength, making them valuable in advanced material applications (D. Liaw et al., 1999).

Catalytic and Chemical Synthesis

Adamantane derivatives have shown potential in catalytic applications and chemical synthesis. A novel process for the preparation of adamantane 11-β-HSD-1 inhibitors demonstrates the utility of these compounds in medicinal chemistry, providing a scalable and high-yielding methodology for developing new drugs (C. Becker et al., 2008).

Coordination Polymers and MOFs

The development of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks utilizing adamantane-based ligands showcases the role of these compounds in constructing novel coordination polymers with potential applications in catalysis, gas storage, and separation technologies (G. A. Senchyk et al., 2013).

properties

IUPAC Name

N-[[4-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-28-18-5-3-17(4-6-18)26-19(24-25-21(26)29-2)13-23-20(27)22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,14-16H,7-13H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFJWYVOYBSZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SC)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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